methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrroloimidazole moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrroloimidazole moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the coupling of these moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A thiophene-based local anesthetic used in dentistry.
Uniqueness
Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyrroloimidazole moiety, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)17-15(7-9-26-17)27(23,24)20-13-5-2-4-12(10-13)14-11-19-16-6-3-8-21(14)16/h2,4-5,7,9-11,20H,3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSMYIBMLXBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.